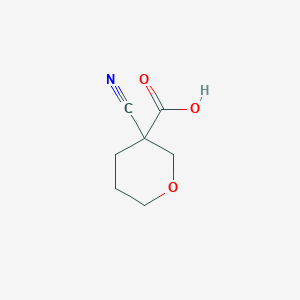![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is a chemical compound that features a pyrazole ring, an ethoxy linker, and a benzene sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Ethoxy Linker Attachment: The ethoxy group can be introduced via nucleophilic substitution reactions.
Sulfonyl Chloride Introduction: The final step involves the reaction of the ethoxy-substituted pyrazole with benzene sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions with suitable electrophiles, forming fused ring systems.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Cyclization Reactions: Suitable electrophiles for cyclization include aldehydes, ketones, and carboxylic acids.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Fused Ring Systems: Formed from cyclization reactions involving the pyrazole ring.
Applications De Recherche Scientifique
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on biological molecules.
Inhibition of Enzymes: The compound may inhibit enzymes by forming covalent bonds with active site residues.
Disruption of Cellular Processes: The pyrazole ring can interact with cellular components, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can be compared with similar compounds to highlight its uniqueness:
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid group instead of a sulfonyl chloride group.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Phenylboronic Acid Derivatives: Similar aromatic structure but different functional groups, such as boronic acid.
Propriétés
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,8-didodecoxythieno[2,3-f][1]benzothiole](/img/structure/B1381451.png)
![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)


![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)









